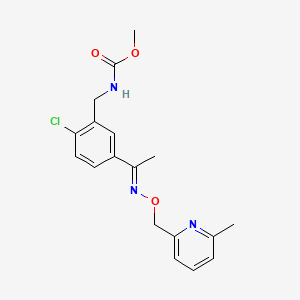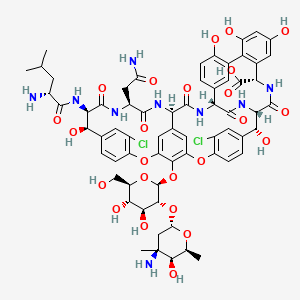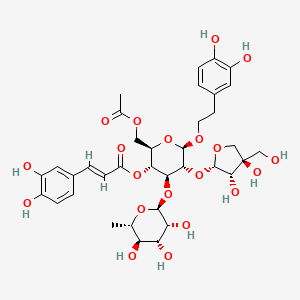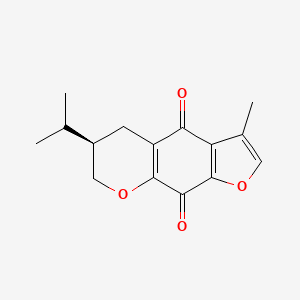
Pyribencarb
Descripción general
Descripción
Pyribencarb is a novel benzylcarbamate-type fungicide that is active against a wide range of plant pathogenic fungi . It is especially effective against gray mold caused by Botrytis cinerea and stem rot caused by Sclerotinia sclerotirum .
Synthesis Analysis
Pyribencarb was synthesized through seven steps from (2-chlorophenyl)methanamine and (6-methylpyridin-2-yl)methanol . Its structure was confirmed by 1H NMR .Molecular Structure Analysis
The crystal structures of the Pyribencarb E and Z stereoisomers were determined using single-crystal X-ray crystallography . The isomers were confirmed by crystal analysis, LC-UVD mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis
Pyribencarb potently inhibited succinate-cytochrome c reductase (SCR) activities of Botrytis cinerea . It also inhibited the UCR of B. cinerea in an uncompetitive manner with respect to decylubiquinol .Physical And Chemical Properties Analysis
Pyribencarb has a molecular formula of C18H20ClN3O3 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Fungicide in Agriculture
Pyribencarb is a novel benzylcarbamate-type fungicide that is active against a wide range of plant pathogenic fungi . It was developed by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd., and it is effective against pathogenic plant fungi, especially Botrytis cinerea (cucumber gray mold) and Sclerotinia sclerotiorum (stem rot) .
Inhibitor of Electron Transport System
The target site of pyribencarb is cytochrome b of complex III in the electron transport system of the respiratory chain . It interrupts mitochondrial respiration by binding to the Qo site of the cytochrome bc1 enzyme complex (complex III) of the electron transport system .
Structural Analysis
The crystal structures of the pyribencarb E and Z stereoisomers were determined using single-crystal X-ray crystallography . The isomers were confirmed by crystal analysis, LC-UVD mass spectrometry, and NMR spectroscopy .
Molecular Docking Studies
Molecular docking was carried out with cytochrome bc1, revealing binding energies in the ranges of − 24.9 to − 17.6 and − 21.6 to − 14.7 kcal/mol for the E and Z isomers, respectively . This study contributes to our understanding of pesticides .
Control Efficacy Against Sclerotinia Sclerotiorum
The sensitivity of S. sclerotiorum toward the new type QoI fungicide pyribencarb and morphological and biochemical effects of pyribencarb on this pathogen were investigated . The protective and curative efficacies of pyribencarb were significantly higher than that of the reference fungicide carbendazim .
6. Impact on Morphological and Biochemical Characteristics Pyribencarb has a remarkable impact on the morphological and biochemical characteristics of S. sclerotiorum . It can make hyphae of S. sclerotiorum contorted and the offshoots increased . Pyribencarb at 0.02 and 0.10 µg/mL significantly increased exopolysaccharide content and reduced cell membrane permeability and oxalic acid content .
Mecanismo De Acción
Target of Action
Pyribencarb is a novel benzylcarbamate-type fungicide . The primary target of Pyribencarb is cytochrome b of complex III in the electron transport system of the respiratory chain . This target plays a crucial role in the electron transport system of fungi, plants, rats, and carp .
Mode of Action
Pyribencarb interacts with its target, cytochrome b, by potently inhibiting succinate-cytochrome c reductase (SCR) activities of Botrytis cinerea (cucumber gray mold), Corynespora cassiicola (leaf spot), and decylubiquinol-cytochrome c reductase (UCR) activity of B. cinerea . It inhibits the UCR of B. cinerea in an uncompetitive manner with respect to decylubiquinol . This mode of action is similar to strobilurin fungicides .
Biochemical Pathways
The inhibition of cytochrome b by Pyribencarb affects the electron transport system of the respiratory chain . This results in the disruption of the normal biochemical pathways in the fungi, leading to their death .
Pharmacokinetics
It’s known that the inhibitory potency of pyribencarb on scr activities of plants, rats, and carp is relatively weak compared with that of strobilurin fungicides . This suggests that Pyribencarb may have different bioavailability and distribution characteristics in these organisms.
Result of Action
The molecular and cellular effects of Pyribencarb’s action result in the potent inhibition of the electron transport system in fungi . This leads to the death of a wide range of plant pathogenic fungi, especially gray mold caused by Botrytis cinerea and stem rot caused by Sclerotinia sclerotirum .
Action Environment
This suggests that the efficacy and stability of Pyribencarb may be influenced by the presence of resistant strains in the environment .
Safety and Hazards
Pyribencarb is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to unborn children .
Relevant Papers The relevant papers retrieved include “Development of a novel fungicide, pyribencarb” published in the Journal of Pesticide Science and “Synthesis of Pyribencarb and Its Bioactivity” published on Semantic Scholar . These papers provide valuable information about the development, synthesis, and bioactivity of Pyribencarb.
Propiedades
IUPAC Name |
methyl N-[[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23)/b22-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFYLQMIDWBKRT-LPYMAVHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CO/N=C(\C)/C2=CC(=C(C=C2)Cl)CNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058189 | |
| Record name | Pyribencarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyribencarb | |
CAS RN |
799247-52-2 | |
| Record name | Pyribencarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799247-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyribencarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799247522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyribencarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIBENCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49UMA0976P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)


![(5beta)-3-Methyl-3alpha-[(E)-2-cyanoethenyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid 4,4-dioxide](/img/structure/B1247971.png)





![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)

